pyridine-2-carboxylic acid hydrazide
Description
Properties
CAS No. |
1452-57-9 |
|---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Pyridine-2-carboxylic Acid Hydrazide
The synthesis of this compound is most commonly achieved through well-established pathways that are both efficient and reliable. These methods primarily involve the use of pyridine (B92270) carboxylic esters as starting materials.
The most prevalent and straightforward method for synthesizing this compound is the hydrazinolysis of a corresponding pyridine-2-carboxylic acid ester, such as the ethyl or methyl ester, with hydrazine (B178648) hydrate (B1144303). prepchem.comchemicalbook.comjconsortium.com This reaction is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group.
The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent, most commonly ethanol. prepchem.comchemicalbook.com The reaction is often exothermic upon the initial mixing of the reagents. prepchem.com Following the reflux period, the product crystallizes upon cooling or after partial removal of the solvent and can be isolated by filtration. prepchem.comchemicalbook.com The yields for this method are generally high, often exceeding 90%. chemicalbook.com
For instance, one common procedure involves adding anhydrous hydrazine to a solution of ethyl pyridine-2-carboxylate in anhydrous ethanol. The mixture is stirred and refluxed for several hours, then allowed to cool, which results in the crystallization of the desired product. prepchem.com The crystalline solid is then filtered and washed with solvents like anhydrous alcohol and ether to yield the pure hydrazide. prepchem.com
Table 1: Synthesis of this compound from Esters
| Starting Ester | Reagents | Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl pyridine-2-carboxylate | Anhydrous hydrazine | Anhydrous ethanol | Stirred, refluxed for 5 hours, then stirred at room temperature overnight | Not specified | prepchem.com |
| Ethyl pyridine-2-carboxylate | Hydrazine hydrate | Ethanol | Stirred at 80°C for 4 hours | 93% | chemicalbook.com |
| Methyl 4-chloropicolinate | Hydrazine hydrate | Methanol (B129727) | Not specified | Not specified | chemicalbook.com |
One significant alternative involves the direct reaction of the carboxylic acid with hydrazine, facilitated by a coupling agent. However, these methods can sometimes result in low yields or complicated product isolation. researchgate.net A more efficient process involves the preformation of activated esters or amides, which then react with hydrazine under mild conditions to give the desired hydrazide in excellent yield. researchgate.net
A modern approach utilizes continuous flow technology to synthesize acid hydrazides directly from carboxylic acids. osti.gov In this method, a solution of the carboxylic acid in an acidic alcohol (like methanol with sulfuric acid) is passed through a heated reactor to form the ester in situ. This stream is then immediately mixed with a solution of hydrazine hydrate in a second module to perform the hydrazinolysis, yielding the final hydrazide. osti.gov This integrated, telescoped process avoids the isolation of the ester intermediate and allows for safer, more scalable production. For example, azelaic dihydrazide has been synthesized from azelaic acid on a 200-gram scale with an 86% yield using this flow methodology. osti.gov
Other reported methods include the reaction of acyl halides with hydrazine hydrate or its derivatives. researchgate.net For example, pyridine-2-carbonyl chloride can be reacted with a substituted hydrazide to form a new hydrazide derivative. nih.gov
Derivatization Reactions of the Hydrazide Moiety
The hydrazide functional group in this compound is a rich site for chemical transformations, allowing for the synthesis of a wide array of derivatives. The presence of the nucleophilic terminal -NH2 group is key to its reactivity.
Hydrazides readily undergo condensation reactions with carbonyl compounds to form hydrazones, which contain the R'R''C=N-NH-C(=O)R structure. jconsortium.comjconsortium.comwikipedia.org This reaction is one of the most important transformations of the hydrazide moiety, providing a straightforward route to a large class of derivatives. jconsortium.comhygeiajournal.com The formation of the stable C=N (azomethine) double bond is the driving force for this reaction. jconsortium.com
The primary method for synthesizing hydrazone derivatives from this compound is the condensation reaction with a wide variety of aldehydes and ketones. wikipedia.orgyoutube.com The reaction is typically carried out by heating the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol, often with a few drops of an acid catalyst like glacial acetic acid. jconsortium.commdpi.com
The nucleophilic nitrogen atom of the hydrazide's -NH2 group attacks the electrophilic carbon of the carbonyl group, leading to a carbinolamine intermediate, which then dehydrates to form the final hydrazone product. libretexts.org A diverse range of carbonyl compounds can be used, including aromatic aldehydes (e.g., benzaldehyde, thiophene-2-carbaldehyde) and ketones (e.g., cyclohexanone, acetophenones). mdpi.comsigmaaldrich.com
Table 2: Synthesis of Hydrazone Derivatives from this compound
| Carbonyl Compound | Solvent | Catalyst | Product | Reference |
|---|---|---|---|---|
| Thiophene-2-carbaldehyde | Ethanol | Reflux | N'-(thiophen-2-ylmethylene)picolinohydrazide | mdpi.com |
| Cyclohexanone | Ethanol | Glacial Acetic Acid (drops) | N'-(cyclohexylidene)picolinohydrazide | mdpi.com |
| Benzaldehyde | Not specified | Not specified | Pyridine-2-carboxylic acid benzylidene-hydrazide | sigmaaldrich.com |
| Pyridine-2-carboxaldehyde | Ethanol/Water | Heat (60°C) | Pyridine-2-carboxaldehyde picolinoyl hydrazone | mdpi.com |
Beyond simple hydrazones, the derivatization can be extended to form N-acyl or N-aroylhydrazones. These compounds are formally derivatives of hydrazine where one nitrogen is substituted by a picolinoyl group and the other by a different acyl or aroyl group.
One synthetic route to these molecules involves the reaction of a substituted hydrazide with an acylating agent. For example, pyridine-2-carboxylic acid N′-(4-chloro-benzoyl)-hydrazide, an aroylhydrazone, was synthesized by reacting pyridine-2-carbonyl chloride with 4-chloro-benzoic acid hydrazide in methanol. nih.gov The reaction proceeds via nucleophilic attack of the terminal nitrogen of the 4-chloro-benzoic acid hydrazide on the carbonyl carbon of the pyridine-2-carbonyl chloride. nih.gov
Alternatively, one could envision the direct acylation of this compound with an appropriate acyl chloride or anhydride. This would involve the reaction at the terminal -NH2 group, leading to the corresponding N'-acylpicolinohydrazide. This class of compounds, characterized by the -C(=O)NHNHC(=O)- linkage, are also referred to as diacylhydrazines.
Preparation of Thiosemicarbazide (B42300) Derivatives
Thiosemicarbazide derivatives of this compound are primarily synthesized through the reaction of the hydrazide with various isothiocyanates. nih.govresearchgate.net This reaction is a nucleophilic addition of the terminal nitrogen atom of the hydrazide to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).
The general synthetic procedure involves refluxing this compound with an appropriate alkyl or aryl isothiocyanate in a suitable solvent, such as ethanol. nih.gov The reaction typically proceeds for several hours to afford the corresponding 1,4-disubstituted thiosemicarbazide derivatives in good yields. nih.gov These compounds are valuable intermediates for the synthesis of other heterocyclic systems. researchgate.netresearchgate.net The thiosemicarbazide structure is characterized by the picolinoyl group attached to one nitrogen atom and the alkyl or aryl group (from the isothiocyanate) attached to the terminal nitrogen of the carbothioamide chain.
| Reactant 1 | Reactant 2 (Isothiocyanate) | Reaction Conditions | Resulting Derivative | Reference |
|---|---|---|---|---|
| This compound | Alkyl/Aryl isothiocyanate | Refluxing in ethanol, 3-8 hours | 2-(pyridin-2-ylcarbonyl)-N-(alkyl/aryl)hydrazinecarbothioamide | nih.gov |
| Carbohydrazides | Aryl isothiocyanates | Various (e.g., pyridine, NaOH, KOH) | 1,4-disubstituted thiosemicarbazides | researchgate.net |
Synthesis of Other Heterocyclic Derivatives
The thiosemicarbazide derivatives prepared from this compound are key intermediates for creating more complex heterocyclic structures. researchgate.net A significant transformation is their conversion into 1,2,4-triazole (B32235) derivatives.
This is commonly achieved through base-catalyzed intramolecular dehydrative cyclization. nih.gov When the 1,4-disubstituted thiosemicarbazides are heated in the presence of a base, they undergo cyclization to form 4,5-disubstituted-1,2,4-triazole-3-thiol rings. nih.gov This process involves the loss of a water molecule and results in a stable, five-membered aromatic heterocycle attached to the pyridine ring. Yields for this type of cyclization are often high, ranging from 85% to 95%. nih.gov
Beyond triazoles, acid hydrazides and their derivatives are recognized as valuable synthons for a wide array of other heterocyclic compounds, including 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. researchgate.netresearchgate.net The specific reaction conditions and co-reactants determine the final heterocyclic system that is formed. researchgate.net For instance, condensation of the hydrazide with carbon disulfide can lead to oxadiazole derivatives, while reactions with other specific reagents can yield different ring systems. researchgate.net
| Starting Material | Reaction Type | Resulting Heterocycle | Reference |
|---|---|---|---|
| 2-(pyridin-2-ylcarbonyl)-N-(aryl)hydrazinecarbothioamide | Base-catalyzed intramolecular cyclization | 1,2,4-Triazole | nih.gov |
| This compound derivatives | Condensation/Cyclization | 1,3,4-Oxadiazole / 1,3,4-Thiadiazole | researchgate.netresearchgate.net |
Green Chemistry Approaches in this compound Synthesis
In response to the need for more environmentally benign chemical processes, green chemistry principles have been applied to the synthesis of hydrazides, including this compound. researchgate.netnih.gov These methods aim to reduce waste, energy consumption, and the use of hazardous materials compared to conventional approaches. researchgate.net
A prominent conventional method for preparing hydrazides involves the hydrazinolysis of corresponding esters, which first requires the synthesis of the ester from the carboxylic acid. researchgate.net This two-step process can be time-consuming, energy-intensive, and generate significant waste. researchgate.net
A greener alternative is the direct, one-pot synthesis of hydrazides from carboxylic acids using microwave irradiation without any solvent. researchgate.net In this method, the organic carboxylic acid and hydrazine hydrate are directly irradiated with microwaves for a short period (60-200 seconds). researchgate.net This approach dramatically reduces reaction time from several hours to a few minutes and significantly lowers energy consumption. researchgate.net The process also demonstrates a marked improvement in several green chemistry metrics, including a higher atom economy, increased reaction mass efficiency, and a substantially lower E-factor (kilograms of waste per kilogram of product). researchgate.net
Another green approach is the use of electrochemistry. rsc.org An electrochemical method for synthesizing pyridine carboxamides from pyridine carbohydrazides has been developed that operates in an aqueous medium. rsc.org This process avoids the need for external chemical oxidants and utilizes KI as both a mediator and an electrolyte under mild conditions. rsc.org
| Parameter | Conventional Method (Esterification then Hydrazinolysis) | Green Method (Microwave-assisted) | Improvement | Reference |
|---|---|---|---|---|
| Number of Steps | Two | One | 50% Reduction | researchgate.net |
| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less | researchgate.net |
| Energy Consumption (KWh) | ~6-9 | ~0.015-0.050 | 180-400 times less | researchgate.net |
| E(environmental) Factor | 4.5 | 0.3 | 93.3% Reduction | researchgate.net |
| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase | researchgate.net |
| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase | researchgate.net |
Coordination Chemistry of Pyridine 2 Carboxylic Acid Hydrazide and Its Derivatives
Ligand Properties and Coordination Modes
The coordination behavior of pyridine-2-carboxylic acid hydrazide is dictated by the presence of several potential donor atoms and its capacity to exist in different tautomeric forms.
Nature of Donor Sites and Chelating Ability
This compound possesses three primary donor sites: the pyridinic nitrogen atom, the carbonyl oxygen atom, and the terminal amino nitrogen atom of the hydrazide moiety. nih.govresearchgate.net This arrangement allows it to act as a flexible ligand, exhibiting different coordination modes. The most common mode of coordination is as a neutral bidentate ligand, utilizing the pyridinic nitrogen and the carbonyl oxygen to form a stable five-membered chelate ring with a metal ion. nih.govresearchgate.net This chelating behavior is a predominant feature in its coordination chemistry. researchgate.net
In some instances, the ligand can act as a tridentate donor. For example, in a derivative of dipicolinic acid hydrazide, the ligand coordinates to Co(III) and Cr(III) ions as a tridentate N,N,O-ligand. researchgate.net The coordination environment can be described as octahedral, with each metal ion being coordinated by two mutually orthogonal ligand molecules. researchgate.net The specific coordination mode is often influenced by the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.
The versatility of this compound and its derivatives as chelating agents is evident in their ability to form stable complexes with a variety of metal ions. sjctni.edu For instance, picolinic acid is known to form stable complexes with biologically essential metals like copper, iron, and zinc. sjctni.edu
Tautomerism in Ligand Coordination
This compound can exist in keto and enol tautomeric forms. In the solid state and in most solutions, the keto form is predominant. However, upon coordination to a metal ion, the ligand can deprotonate and coordinate in its enol form. This deprotonation typically occurs at the hydrazide moiety, leading to the formation of a C=N double bond and an O-metal bond.
The enolization of the hydrazide group is a key aspect of its coordination chemistry, as it allows the ligand to act as a monobasic bidentate or tridentate ligand. The coordination through the enolic oxygen and the azomethine nitrogen has been observed in various metal complexes. researchgate.net The disappearance of the ν(C=O) band and the appearance of a new band corresponding to the ν(C=N-N=C) group in the IR spectra of the complexes provide strong evidence for the enolization and coordination in this form. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
Complexes with Transition Metal Ions (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II))
A wide array of transition metal complexes of this compound and its derivatives have been synthesized and characterized. These complexes often exhibit interesting magnetic and spectral properties.
Manganese(II) Complexes: Mn(II) complexes with picolinic acid have been synthesized, and in some cases, the picolinato ligand coordinates to one Mn2+ ion through the ring nitrogen and one of the carboxylate oxygen atoms, while the other carboxylate oxygen atom coordinates to another Mn2+ ion, forming a polymeric structure. researchgate.net In other instances, Mn(II) forms complexes with pyridine-n-carboxylic acids and hydrazine (B178648), resulting in polymeric, six-coordinate structures. irphouse.com
Cobalt(II) and Nickel(II) Complexes: Co(II) and Ni(II) complexes with derivatives of this compound have been reported to have octahedral geometries. nih.govnih.gov For instance, complexes with the general formula [MCl2(HL)2]·yH2O, where M = Co(II) or Ni(II) and HL is a this compound derivative, have been synthesized. nih.gov The magnetic moments and electronic spectra of these complexes are consistent with an octahedral environment around the metal ions. nih.gov Similarly, Ni(II) complexes with s-triazine/hydrazine type ligands derived from pyridine-2-yl)ethylidene)hydrazinyl)-1,3,5-triazine have been shown to have distorted octahedral coordination environments. mdpi.com
Copper(II) Complexes: Cu(II) complexes of this compound derivatives often exhibit square planar or distorted octahedral geometries. nih.govsjctni.edu For example, a Cu(II) complex with a pyridine-2-carboxylic acid N′-(4-chloro-benzoyl)-hydrazide ligand was found to have a square planar geometry. nih.gov The coordination of Cu(II) can enhance the biological activity of related piscidin peptides. nih.gov
Zinc(II) Complexes: Zn(II) complexes with this compound and its derivatives have been synthesized and characterized. researchgate.net The coordination of Zn(II) with piscidins has also been studied, revealing a 1:1 ligand-to-metal ratio in the formed complexes. nih.gov
Table 1: Examples of Transition Metal Complexes with this compound Derivatives
| Metal Ion | Ligand | Formula of Complex | Geometry | Reference(s) |
|---|---|---|---|---|
| Mn(II) | Picolinic acid | [Mn(pic)2]n | Polymeric | researchgate.net |
| Co(II) | Pyridine-2-carboxylic acid N′-(4-chloro-benzoyl)-hydrazide | [CoCl2(HL)2]·yH2O | Octahedral | nih.gov |
| Ni(II) | Pyridine-2-carboxylic acid N′-(4-chloro-benzoyl)-hydrazide | [NiCl2(HL)2]·yH2O | Octahedral | nih.govnih.gov |
| Cu(II) | Pyridine-2-carboxylic acid N′-(4-chloro-benzoyl)-hydrazide | [CuCl2(HL)2]·yH2O | Square Planar | nih.gov |
| Zn(II) | Piscidin 3 | [Zn(Piscidin 3)] | 1:1 Complex | nih.gov |
Complexes with Other Metal Ions (e.g., Cr(III), Mo, W, Ag(I))
The coordinating ability of this compound extends beyond common transition metals to include other metal ions.
Chromium(III) Complexes: Cr(III) complexes with derivatives of picolinic acid have been synthesized. researchgate.net For example, a novel monosubstituted dipicolinic acid hydrazide derivative forms a discrete complex with Cr(III), where the ligand acts as a tridentate N,N,O-donor, resulting in an octahedral geometry. researchgate.net The synthesis of chromium(III) complexes with pyridine (B92270) dicarboxylic acids has also been reported, yielding colored complexes with a 1:2 metal-to-ligand ratio and octahedral geometry. orientjchem.org
Molybdenum and Tungsten Complexes: Polynuclear molybdenum(VI) and tungsten(VI) complexes with 3-hydroxypicolinic acid have been prepared. rsc.org These complexes can feature discrete tetranuclear molybdenum-oxo clusters. rsc.org Additionally, molybdenum and tungsten alkylidene complexes containing a 2-pyridyl-substituted phenoxide ligand have been synthesized for applications in olefin metathesis. mit.edu
Silver(I) Complexes: Ag(I) coordination complexes with pyridine-carboxylic acid derivatives have been synthesized, sometimes resulting in 3D infinite network structures. nih.gov The reaction of Ag(I) salts with hydrazone ligands derived from pyridine can also lead to the formation of Ag(I)-azine complexes. mdpi.com
Reaction Conditions and Stoichiometry
The synthesis of metal complexes of this compound is generally carried out under mild conditions. The reaction is often performed in a suitable solvent, such as ethanol, at room temperature or with gentle heating under reflux. nih.govprepchem.com
The stoichiometry of the resulting complexes is influenced by the molar ratio of the metal salt to the ligand used in the reaction. In many cases, 1:2 metal-to-ligand complexes are formed, particularly with divalent transition metal ions, having the general formula [M(L)2X2], where L is the hydrazide ligand and X is an anion like chloride. nih.govresearchgate.net However, other stoichiometries, such as 1:1, are also observed. spandidos-publications.com For instance, a 1:1 copper complex of 2-pyridinecarboxaldehyde (B72084) 2-pyridinecarboxylic acid hydrazone was confirmed by spectral analysis. spandidos-publications.com The reaction of a monosubstituted dipicolinic acid hydrazide derivative with Co(III) and Cr(III) salts also resulted in the formation of discrete complex compounds. researchgate.net
The reaction conditions can also influence the coordination mode of the ligand. For example, the pH of the solution can determine whether the ligand coordinates in its neutral keto form or its deprotonated enol form.
Spectroscopic Elucidation of Metal Complexes
Spectroscopic methods are fundamental in determining the coordination mode of this compound and its derivatives with various metal ions. Techniques such as infrared, electronic, and nuclear magnetic resonance spectroscopy offer detailed insights into the ligand's binding behavior and the resulting geometry of the metal complexes.
Infrared (IR) Spectroscopy for Coordination Confirmation
Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of this compound to a metal center. The comparison between the IR spectrum of the free ligand and its metal complexes reveals significant shifts in the vibrational frequencies of key functional groups, indicating their involvement in bonding.
The free hydrazide ligand typically shows characteristic absorption bands corresponding to the vibrations of the amine (NH₂), carbonyl (C=O), and pyridine ring groups. A notable band for the ν(C=O) stretching vibration is observed around 1695-1715 cm⁻¹. ias.ac.inresearchgate.net Additionally, bands for the ν(NH₂) stretching are seen near 3430 cm⁻¹. ias.ac.in Upon complexation, the ν(C=O) band shifts to a lower frequency (a negative shift of about 90 cm⁻¹), while the ν(NH₂) band also shifts. ias.ac.inresearchgate.net This shift to lower wavenumbers for the carbonyl group suggests a decrease in its double bond character due to coordination of the oxygen atom to the metal ion. ias.ac.in
The involvement of the terminal nitrogen atom of the hydrazide's -NH₂ group in coordination is also confirmed by shifts in its corresponding vibrational bands. ias.ac.in The pyridine ring's nitrogen atom can also participate in coordination, which is evidenced by shifts in the pyridine ring vibration bands. The ligand can thus act as a bidentate or tridentate chelating agent. In some complexes, new, low-frequency bands appear in the regions of 420-500 cm⁻¹ and 520-610 cm⁻¹, which are assigned to the M-N and M-O stretching vibrations, respectively, providing direct evidence of coordination. ias.ac.in
The table below summarizes typical IR spectral data for this compound and its metal complexes.
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |
| ν(NH₂) | ~3430 ias.ac.in | Shifted by ~90 cm⁻¹ ias.ac.in | Coordination of the primary amine nitrogen. ias.ac.in |
| ν(C=O) | ~1695-1715 ias.ac.inresearchgate.net | ~1517-1528 or shifted by ~90 cm⁻¹ ias.ac.inresearchgate.net | Coordination of the carbonyl oxygen. ias.ac.inresearchgate.net |
| ν(C=N) | ~1590 researchgate.net | Shifted to lower frequency researchgate.net | Coordination of the azomethine nitrogen (in Schiff base derivatives). researchgate.net |
| Pyridine Ring | Various | Shifted | Coordination of the pyridine ring nitrogen. mdpi.com |
| M-O Stretch | N/A | ~520-610 ias.ac.in | Formation of a metal-oxygen bond. ias.ac.in |
| M-N Stretch | N/A | ~420-500 ias.ac.in | Formation of a metal-nitrogen bond. ias.ac.in |
Electronic (UV-Vis) Spectroscopy for Electronic Transitions and Geometry
Electronic (UV-Vis) spectroscopy provides valuable information about the electronic transitions within the metal complexes and helps in deducing their geometry. The spectra of these complexes typically exhibit bands arising from intra-ligand transitions, charge-transfer (CT) transitions, and d-d transitions.
In the UV region, intense absorption bands are generally attributed to π→π* and n→π* transitions within the aromatic rings and the C=O group of the ligand. nih.gov Upon complexation, the positions and intensities of these bands may shift, indicating the involvement of the ligand in coordination.
More significantly, the visible region of the spectrum often contains d-d transition bands, which are characteristic of the metal ion and its coordination environment. The energy and number of these bands can help determine the geometry of the complex. For instance, Ni(II) complexes in an octahedral environment typically show three absorption bands corresponding to specific electronic transitions. researchgate.net Similarly, the spectra of Cu(II) complexes can suggest square planar or distorted octahedral geometries. nih.govpen2print.org
In many cases, intense ligand-to-metal or metal-to-ligand charge-transfer bands can obscure the weaker d-d transitions. ias.ac.in For example, the visible spectra of platinum(IV), ruthenium(III), rhodium(III), iridium(III), dioxouranium(II), and manganese(II) complexes with isonicotinic acid hydrazide (an isomer of this compound) show intense charge-transfer bands between 360 and 400 nm, which may mask the d-d bands. ias.ac.in The geometry of gold(III) complexes, which are often square planar, can be inferred from characteristic transitions observed in their electronic spectra. ias.ac.in
The following table presents representative electronic spectral data for various metal complexes of this compound derivatives.
| Metal Ion | Geometry | Absorption Bands (nm) | Assignment |
| Mn(II) | Octahedral | ~400 ias.ac.in | Charge Transfer ias.ac.in |
| Co(II) | Octahedral | 253 (UV), 638, 690, 658 (Vis) researchgate.net | Charge Transfer, d-d transitions researchgate.net |
| Ni(II) | Octahedral | - | ³A₂g → ³T₁g(P), ³A₂g → ³T₁g, ³A₂g → ³T₂g researchgate.net |
| Cu(II) | Square Planar / Distorted Octahedral | - | d-d transitions indicative of geometry nih.govpen2print.org |
| Au(III) | Square Planar | 600, 520, 445 ias.ac.in | ¹A₁g→¹A₂u, ¹A₁g→¹E_g, ¹A₁g→¹A₂g ias.ac.in |
| Ru(III) | Octahedral | ~385 ias.ac.in | Charge Transfer ias.ac.in |
| Pt(IV) | Octahedral | ~380 ias.ac.in | Charge Transfer ias.ac.in |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Diamagnetic Complexes and Ligands
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing the ligand and its diamagnetic metal complexes in solution. ¹H and ¹³C NMR spectra provide detailed structural information by revealing changes in the chemical environment of the nuclei upon complexation.
In the ¹H NMR spectrum of the free this compound ligand, distinct signals are observed for the aromatic protons of the pyridine ring and the protons of the hydrazide moiety (-NH-NH₂). nih.govchemicalbook.com The signals for the amide (-NH) and amine (-NH₂) protons are typically broad and their positions can be solvent-dependent.
Upon formation of a diamagnetic complex (e.g., with Zn(II), Cd(II), or Hg(II)), significant changes are observed in the NMR spectrum. The disappearance of the low-field signals corresponding to the -OH and -NH protons can confirm the deprotonation and involvement of these groups in coordination. researchgate.net Furthermore, a downfield shift of the signals for protons adjacent to the coordination sites (e.g., pyridine ring protons and azomethine proton in Schiff base derivatives) provides strong evidence of coordination. researchgate.netnih.gov
In the ¹³C NMR spectrum of the ligand, signals for the carbonyl carbon (C=O) and the carbons of the pyridine ring are identifiable. nih.govchemicalbook.com Upon complexation, these signals often shift, with the carbonyl carbon signal being particularly indicative of coordination through the carbonyl oxygen. nih.gov For instance, in a pyridine-2-carboxylic acid N′-(4-chloro-benzoyl)-hydrazide complex, signals at δ 167.45 ppm and δ 163.54 ppm were attributed to the carbon-amide (C-NH) and carbonyl (C=O) groups, respectively, indicating their participation in forming the ligand structure that coordinates to the metal. nih.gov
The table below illustrates typical NMR spectral changes upon complexation.
| Nucleus | Group | Free Ligand (δ, ppm) | Diamagnetic Complex (δ, ppm) | Inference |
| ¹H | -NH (Amide) | ~8.03 nih.gov | Signal may shift or disappear | Involvement of amide group in coordination. nih.govresearchgate.net |
| ¹H | -NH₂ (Amine) | Variable | Signal may shift or disappear | Involvement of amine group in coordination. researchgate.net |
| ¹H | Pyridine Ring Protons | ~7.4-8.9 chemicalbook.com | Downfield shift nih.gov | Coordination of pyridine nitrogen. nih.gov |
| ¹³C | C=O (Carbonyl) | ~153.88 nih.gov | ~163.54 nih.gov | Coordination through carbonyl oxygen. nih.gov |
| ¹³C | C-NH (Amide) | - | ~167.45 nih.gov | Participation of the amide group. nih.gov |
Advanced Characterization of Metal Complexes
Beyond initial spectroscopic elucidation, advanced characterization methods such as magnetic susceptibility and molar conductance studies provide deeper insights into the electronic properties and electrolytic nature of the metal complexes.
Magnetic Susceptibility and Electronic Properties
Magnetic susceptibility measurements are crucial for determining the magnetic properties of transition metal complexes, which are directly related to the number of unpaired electrons in the d-orbitals of the metal ion. dalalinstitute.com This information is instrumental in assigning the oxidation state of the metal and the geometry of the complex. researchgate.net
Complexes are classified as diamagnetic if they have no unpaired electrons and are repelled by a magnetic field. Paramagnetic complexes possess unpaired electrons and are attracted to a magnetic field. dalalinstitute.com The effective magnetic moment (μ_eff), calculated from magnetic susceptibility data and expressed in Bohr magnetons (B.M.), is a key parameter.
For example, a manganese(II) complex with isonicotinic acid hydrazide was found to have a magnetic moment of approximately 5.94 B.M., which is characteristic of five unpaired electrons in a high-spin octahedral environment. ias.ac.in In contrast, Ni(II) and Pd(II) complexes can be either paramagnetic (octahedral or tetrahedral) or diamagnetic (square planar), and the magnetic moment helps distinguish between these possibilities. pen2print.org Zn(II) and Cd(II) complexes, having a d¹⁰ electronic configuration, are expectedly diamagnetic. researchgate.net
The table below lists magnetic moment data for several metal complexes of this compound and its isomers, along with the inferred electronic properties and geometry.
| Metal Ion | Complex Formula Example | Magnetic Moment (μ_eff, B.M.) | Inferred Geometry | Electronic Property |
| Mn(II) | [(INH)₂MnCl₂] ias.ac.in | ~5.94 ias.ac.in | Octahedral ias.ac.in | Paramagnetic pen2print.org |
| Fe(II) | - | - | Octahedral pen2print.org | Paramagnetic pen2print.org |
| Co(II) | - | - | Octahedral pen2print.org | Paramagnetic pen2print.org |
| Ni(II) | - | - | Octahedral pen2print.org | Paramagnetic pen2print.org |
| Cu(II) | - | - | Distorted Octahedral pen2print.org | Paramagnetic pen2print.org |
| Pd(II) | - | - | Square Planar pen2print.org | Diamagnetic pen2print.org |
| Zn(II) | [Zn(NA)(Is)Cl]Cl researchgate.net | - | - | Diamagnetic researchgate.net |
INH = Isonicotinic acid hydrazide, NA = Nicotinamide (B372718), Is = Isoniazid (B1672263)
Molar Conductance Studies
Molar conductance (Λ_M) measurements are performed on solutions of the metal complexes to determine their electrolytic nature. This technique helps to establish whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice.
The molar conductance values are compared with those of known electrolytes to classify the complexes. Complexes that behave as non-electrolytes exhibit very low molar conductance values, indicating that the anions are inside the coordination sphere. In contrast, complexes that dissociate in solution to produce ions show higher conductance values, characteristic of 1:1, 1:2, or other types of electrolytes. researchgate.netnih.gov
For instance, studies on Co(II), Ni(II), and Cu(II) complexes with a derivative of this compound showed molar conductance values that suggested a 1:2 electrolytic nature. nih.gov Another study reported that a Ni(II) complex with nicotinamide and isoniazid was a non-electrolyte with a molar conductance of 70.80 Ω⁻¹cm²mol⁻¹, while other mixed-ligand complexes in the same study were 1:1 electrolytes with values in the range of 84.0–136.0 Ω⁻¹cm²mol⁻¹. researchgate.net These measurements are typically conducted in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). ias.ac.in
| Complex Formula Example | Solvent | Molar Conductance (Λ_M, Ω⁻¹cm²mol⁻¹) | Electrolytic Nature |
| [MCl₂(HL)₂]·yH₂O (M=Co, Ni, Cu) nih.gov | DMF | 11.23 - 15.34 | Non-electrolyte nih.gov |
| [(INH)AuCl₂]Cl ias.ac.in | DMF | - | 1:1 Electrolyte ias.ac.in |
| (INH)₂UO₂₂ ias.ac.in | DMF | - | 1:2 Electrolyte ias.ac.in |
| [Ni(Is)(NA)(H₂O)Cl₂] researchgate.net | - | 70.80 | Non-electrolyte researchgate.net |
| Other mixed-metal complexes researchgate.net | - | 84.0 - 136.0 | 1:1 Electrolyte researchgate.net |
HL = Pyridine-2-carboxylic acid N′-(4-chloro-benzoyl)-hydrazide, INH = Isonicotinic acid hydrazide, Is = Isoniazid, NA = Nicotinamide
Thermal Analysis (TG/DTA) of Complexes
Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are crucial techniques for investigating the thermal stability of coordination complexes and understanding their decomposition pathways. Studies on metal complexes of this compound and its derivatives reveal multi-step decomposition patterns, often involving the loss of solvent molecules followed by the degradation of the organic ligand.
The thermal behavior of Co(II), Ni(II), and Cu(II) complexes with N'-substituted this compound has been characterized using TG analysis. nih.gov These analyses typically show initial weight loss corresponding to the removal of lattice or coordinated water molecules at lower temperatures. This is followed by subsequent, higher-temperature steps that correspond to the decomposition of the hydrazide ligand, ultimately leaving a metal oxide residue at the highest temperatures. nih.govmdpi.com
For instance, the thermal analysis of a Co(II) pyrazole (B372694) complex, which shares structural similarities with pyridine-based ligands, demonstrated a clear three-step decomposition. mdpi.com The first step, between 70-100 °C, was attributed to the loss of lattice water. The second major weight loss, in the range of 280-440 °C, corresponded to the decomposition of the organic ligand. The final step, occurring at 570-665 °C, involved the conversion of the intermediate to the final metal oxide product. mdpi.com Similarly, studies on complexes with related ligands like isonicotinic acid (2-hydroxybenzylidene)hydrazide show comparable decomposition patterns, confirming the general thermal behavior of this class of compounds. nih.gov
Table 1: Thermal Decomposition Data for Selected Metal Complexes
| Complex Type | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|---|---|
| Co(II)/pyrazole complex mdpi.com | 1 | 70-100 | - | Loss of lattice water |
| 2 | 280-440 | - | Decomposition of organic ligand | |
| 3 | 570-665 | - | Formation of cobalt oxide | |
| Generic Hydrazide Complexes | 1 | ~80-250 | Varies | Loss of water/solvent molecules |
| 2 | ~250-700 | Varies | Decomposition of the organic moiety |
Note: Specific mass loss percentages are highly dependent on the exact stoichiometry of the complex.
Supramolecular Chemistry and Coordination Polymers
Self-Assembly of Coordination Polymers with Metal Clusters
The ability of this compound and its derivatives to act as versatile building blocks is central to their role in supramolecular chemistry. These ligands can facilitate the self-assembly of complex architectures, including coordination polymers that incorporate metal clusters. The coordination flexibility, arising from multiple donor sites (pyridine nitrogen, amide oxygen, and hydrazone nitrogen), allows for the construction of diverse one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks. nih.govacs.org
A key strategy in this area involves using ligands derived from pyridine-2-carboxylic acid to link pre-formed metal clusters into extended polymeric structures. For example, dinuclear or trinuclear metal clusters can be bridged by these flexible amide ligands, leading to the formation of 1D chains or 2D sheets. nih.gov The final architecture is influenced by factors such as the metal ion's coordination preference, the reaction conditions (e.g., ambient vs. solvothermal), and the specific geometry of the ligand. nih.gov
In some cases, the self-assembly process is guided by the anions present, leading to distinct structural outcomes. researchgate.net The resulting coordination polymers can exhibit interesting topologies, such as interwoven diamondoid or honeycomb frameworks. rsc.org The use of ancillary ligands in conjunction with pyridine-based linkers can further modulate the self-assembly process, allowing for fine-tuning of the resulting supramolecular structures. nih.gov
Table 2: Examples of Self-Assembled Coordination Polymers
| Ligand Derivative | Metal Ion(s) | Resulting Structure | Key Feature | Reference |
|---|---|---|---|---|
| N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic acid | Cd(II) | 2D Coordination Polymer | Links trinuclear Cd(II) clusters; forms channels | nih.gov |
| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Cu(II) | 3D Metal-Organic Framework | Links dinuclear Cu(II) units; tfk topology | acs.org |
| Pyridine-hydrazine donors | Pb(II) | 1D and 2D Polymers | Anion-guided self-assembly | researchgate.net |
Role of Hydrogen Bonding in Crystal Packing of Complexes
Hydrogen bonding plays a paramount role in the supramolecular organization of this compound complexes, dictating their crystal packing and stabilizing their extended structures. These non-covalent interactions occur between the hydrazide N-H groups, amide C=O groups, pyridine nitrogen atoms, and coordinated or lattice solvent molecules (like water). researchgate.netnih.gov
In the solid state, ligands closely related to this compound, such as pyridine-2,6-dicarboxylic acid, are known to form one-dimensional supramolecular chains stabilized by strong, symmetric double hydrogen bonds between carboxylic acid groups. researchgate.netnih.gov This strong propensity for hydrogen bond formation is carried over to its hydrazide derivatives and their metal complexes.
Table 3: Common Hydrogen Bonding Interactions in Pyridine-Based Hydrazide Complexes
| Donor | Acceptor | Interaction Type | Structural Role |
|---|---|---|---|
| Hydrazide (N-H) | Carbonyl Oxygen (C=O) | Inter-ligand | Formation of dimers or chains |
| Hydrazide (N-H) | Pyridine Nitrogen | Inter-ligand | Linking molecular units |
| Hydrazide (N-H) | Anion/Solvent Oxygen | Ligand-Solvent/Anion | Stabilizing crystal lattice |
| Water (O-H) | Pyridine Nitrogen | Solvent-Ligand | Linking chains or layers researchgate.net |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyridine-2-carboxylic acid |
| Isonicotinic acid (2-hydroxybenzylidene)hydrazide |
| N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic acid |
| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid |
| Pyridine-2,3-dicarboxylic acid |
| Pyridine-2,6-dicarboxylic acid |
| Cobalt(II) |
| Nickel(II) |
| Copper(II) |
| Cadmium(II) |
| Zinc(II) |
This compound: An In-depth Structural and Conformational Review
Introduction
This compound, also known as picolinic acid hydrazide, is a heterocyclic organic compound that has garnered interest in various fields of chemical research. Its structure, which incorporates a pyridine ring, a carbonyl group, and a hydrazide moiety, allows for a range of intermolecular interactions and conformational possibilities. This article provides a focused analysis of the advanced structural characterization and conformational behavior of this compound, based on data from single-crystal X-ray diffraction and solution-state Nuclear Magnetic Resonance (NMR) studies.
Advanced Structural Characterization and Conformational Analysis
The three-dimensional structure and preferred conformation of pyridine-2-carboxylic acid hydrazide have been elucidated through detailed solid-state and solution-state analytical techniques.
Single-crystal X-ray diffraction provides precise information about the molecular geometry and packing of this compound in the solid state. The compound crystallizes in the monoclinic space group C12/c1 with the following unit cell parameters: a = 19.222(2) Å, b = 3.8987(4) Å, c = 18.115(2) Å, and β = 107.095(2)°. nih.gov
The crystal structure reveals a nearly planar molecule, with a root-mean-square (r.m.s.) deviation from the plane of 0.0171 Å, which underscores the aromatic nature of the pyridine (B92270) ring. nih.gov The bond lengths within the pyridine ring fall within the range of 1.374(2) Å to 1.388(2) Å. nih.gov The C=O bond distance is reported to be 1.235(1) Å. nih.gov
A notable feature of the molecular geometry is the deviation of certain bond angles from standard values due to the influence of the nitrogen atom in the pyridine ring. For instance, the N1–C1–C2 and N1–C5–C4 valence angles are expanded to 123.7(1)° and 123.4(1)°, respectively. nih.gov This expansion leads to a corresponding decrease in the ring angles at C2, C3, and C4 to 118.9(1)°, 118.5(1)°, and 118.9(1)°, respectively. nih.gov
| Parameter | Value (from Zareef et al., 2006) |
|---|---|
| C=O Bond Length | 1.235(1) Å |
| Pyridine Ring C-C Bond Length Range | 1.374(2) - 1.388(2) Å |
| N1–C1–C2 Bond Angle | 123.7(1)° |
| N1–C5–C4 Bond Angle | 123.4(1)° |
| C2 Ring Angle | 118.9(1)° |
| C3 Ring Angle | 118.5(1)° |
| C4 Ring Angle | 118.9(1)° |
The crystal packing of this compound is stabilized by a network of intermolecular hydrogen bonds. nih.gov Specifically, N-H···O and C-H···O interactions are observed, which link the molecules into helical chains along the b-axis direction. nih.gov While detailed quantitative data for the parent compound is not extensively reported, studies on its derivatives show that the amide N-H group and the pyridine nitrogen are key participants in these hydrogen-bonding networks.
π-π stacking interactions are another important non-covalent force that can influence the crystal packing of aromatic compounds. In some derivatives of pyridine-2-carboxamide, weak π-π interactions have been observed with centroid-centroid distances ranging from 4.915 (3) to 5.473 (3) Å. nih.gov However, for this compound itself, the contribution of π-π stacking to the crystal stability is less pronounced compared to the hydrogen bonding.
| Interaction Type | Description | Reference |
|---|---|---|
| Hydrogen Bonding | N-H···O and C-H···O interactions forming helical chains. | nih.gov |
| π-π Stacking | Weak interactions observed in derivatives with centroid-centroid distances of ~4.9-5.5 Å. | nih.gov |
The conformational preferences of this compound in solution have been investigated primarily using NMR spectroscopy.
¹H and ¹³C NMR studies have been instrumental in determining the predominant conformation of this compound in solution. The data suggests a strong preference for a trans conformation of the hydrazide group, which is stabilized by an intramolecular hydrogen bond between the N-H of the hydrazide and the nitrogen atom of the pyridine ring (NH···Npyr).
Nuclear Overhauser Effect (NOE) experiments have provided further evidence for this conformation. Correlations observed in NOESY spectra are consistent with the spatial proximity of protons as dictated by the trans hydrazide conformation.
| Nucleus | Chemical Shift (ppm) in DMSO-d₆ |
|---|---|
| Pyridine H | ~7.5 - 8.6 |
| NH | ~8.2 |
| NH₂ | ~4.6 |
| Pyridine C | ~120 - 150 |
| C=O | ~165 |
Hydrazides can theoretically exist in equilibrium between the amide and iminol tautomeric forms. This amide-iminol tautomerism would involve the migration of a proton from the nitrogen to the oxygen atom of the carbonyl group. While this phenomenon is known in related chemical systems, specific experimental or computational studies detailing the tautomeric equilibria of this compound in solution are not extensively available in the reviewed literature. Further research is required to quantify the relative populations of any potential tautomers and to understand the dynamics of their interconversion in different solvent environments.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. scirp.org DFT methods are widely used to predict the properties of pyridine-based compounds and their derivatives. scirp.orgresearchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For pyridine-2-carboxylic acid hydrazide, this process involves calculating the molecule's energy at various atomic arrangements to find the configuration with the minimum energy. DFT methods, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are standard for this purpose. researchgate.netresearchgate.net The optimization provides key geometric parameters, including bond lengths, bond angles, and dihedral angles. While specific DFT-optimized data for this compound is not readily published, studies on analogous compounds like carbohydrazide (B1668358) and its derivatives provide expected values. bldpharm.com
Table 1: Representative Calculated Bond Lengths and Angles for a Hydrazide Moiety (Based on data from analogous carbohydrazide structures)
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/MP2) |
| Bond Length | N-N | ~1.41 Å |
| Bond Length | C-N | ~1.35 Å |
| Bond Length | C=O | ~1.22 Å |
| Bond Angle | N-N-C | ~118° |
| Bond Angle | O=C-N | ~123° |
This table presents typical values for the carbohydrazide functional group based on computational studies of related molecules to illustrate expected geometric parameters for this compound. bldpharm.com
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the optimized geometry. These calculations can predict the positions and intensities of absorption bands corresponding to specific bond vibrations, such as the C=O stretch, N-H stretch, and pyridine (B92270) ring modes. youtube.com For instance, in studies of related pyridine carboxylic acids, DFT calculations at the B3LYP/6-311++G** level have been used to assign vibrational modes observed in experimental spectra. nih.gov The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is the standard for predicting NMR chemical shifts (¹H and ¹³C). nih.gov Calculations on related pyridine N-oxide and pyrazole (B372694) derivatives have shown that DFT can accurately predict chemical shifts, aiding in the assignment of experimental spectra. scirp.org The choice of functional and basis set, along with modeling solvent effects, is critical for achieving high accuracy. scirp.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. These calculations provide the excitation energies and oscillator strengths for transitions, which are often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For pyridine derivatives, TD-DFT can elucidate the nature of these transitions (e.g., π → π* or n → π*).
Table 2: Comparison of Experimental and Predicted Spectroscopic Data for Pyridine Derivatives (Illustrative data based on studies of related compounds)
| Spectroscopy | Feature | Typical Experimental Value | Typical DFT-Calculated Value |
| IR | C=O Stretch (Amide I) | ~1660-1680 cm⁻¹ | ~1670-1690 cm⁻¹ (scaled) |
| IR | N-H Stretch | ~3200-3400 cm⁻¹ | ~3250-3450 cm⁻¹ (scaled) |
| ¹³C NMR | Pyridine C2 | ~150 ppm | ~152 ppm |
| UV-Vis | π → π* Transition | ~260-270 nm | ~265-275 nm |
This table provides an illustrative comparison to show the typical agreement between experimental and DFT-predicted spectroscopic data for molecules containing pyridine and amide/hydrazide functionalities. youtube.com
Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO, which are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. DFT calculations are used to determine the energies and spatial distributions of these orbitals. For pyridine derivatives, the HOMO is often located on the pyridine ring and/or the substituent, while the LUMO is typically distributed over the aromatic system. mdpi.com
Table 3: Representative FMO Properties for Pyridine Derivatives from DFT Calculations (Based on data from analogous pyridine-containing compounds)
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Quinoline | -6.65 | -1.82 | 4.83 |
| 2,3-Pyridinedicarboxylic acid | -7.42 | -3.11 | 4.31 |
| 2,6-Pyridinedicarboxylic acid | -7.59 | -2.87 | 4.72 |
This table shows typical HOMO, LUMO, and energy gap values calculated for related pyridine compounds, providing a reference for the expected electronic properties of this compound. mdpi.com
Molecular Modeling and Dynamics Simulations
While DFT provides static pictures of molecules, molecular modeling and dynamics simulations explore their behavior over time and across different conformations.
This compound has several rotatable bonds, leading to different possible conformations (conformers). Molecular dynamics (MD) simulations or systematic conformational searches can be used to explore the potential energy surface and identify low-energy, stable conformers. Studies on similar molecules, like 2-acylpyrroles, show that the relative orientation of the carbonyl group and the heterocyclic ring (s-cis vs. s-trans conformers) is critical. youtube.com The stability of these conformers is often governed by intramolecular hydrogen bonding and steric effects. For this compound, the key dihedral angles would be around the C(pyridine)-C(carbonyl) and C-N bonds. Exploring this conformational space is essential for understanding which shapes the molecule is likely to adopt in different environments.
This compound is an effective chelating ligand, capable of binding to metal ions through multiple sites, typically the pyridine nitrogen, the carbonyl oxygen, and the terminal amino nitrogen of the hydrazide group. DFT is extensively used to model these ligand-metal interactions. researchgate.net Calculations can optimize the geometry of the resulting metal complex, providing details on coordination bond lengths and angles. researchgate.net Furthermore, DFT can be used to calculate the binding energy between the ligand and the metal, indicating the stability of the complex. Analysis of the electronic structure of the complex, through methods like NBO or orbital analysis, can reveal the nature of the coordinate bonds, such as the extent of charge transfer from the ligand to the metal ion. Studies on metal complexes of related hydrazone and pyridine-carboxylic acid ligands have demonstrated that they often form stable octahedral or square planar geometries with transition metals. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, particularly those analogous to the antitubercular drug isoniazid (B1672263), QSAR studies have been instrumental in understanding the structural requirements for their therapeutic effects and in designing new, more potent agents. nih.govnih.gov These studies are crucial for identifying which molecular properties enhance biological activity, thereby guiding the synthesis of novel compounds with improved efficacy. isca.in
The primary goal of QSAR in this context is to develop predictive models that can rationally guide the design of new derivatives, including those effective against drug-resistant microbial strains. nih.gov By analyzing a dataset of compounds with known activities, QSAR models can identify key molecular descriptors—physicochemical properties or structural features—that govern their biological actions. isca.in
Research in this area has successfully employed various QSAR methodologies, from 2D-QSAR to more complex 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govfrontiersin.org These models have been validated through rigorous statistical methods to ensure their predictive power. nih.gov For instance, a QSAR study on a series of quinolinone-based thiosemicarbazones, which share structural motifs with pyridine hydrazides, yielded a robust model with a high correlation coefficient (R²) of 0.83, indicating a strong correlation between the descriptors and the antitubercular activity. nih.gov The insights gained from such models, which highlight the importance of steric, electrostatic, and hydrophobic fields, are pivotal for the structural optimization of these compounds. nih.gov
The table below summarizes the statistical validation parameters for representative QSAR models developed for isoniazid and related hydrazide derivatives, demonstrating their statistical significance and predictive capability.
Table 1: Statistical Parameters of Representative QSAR Models for Hydrazide Derivatives
| Model Type | Target Activity | R² | Q² (Cross-validated R²) | F-statistic | Key Descriptors/Fields | Reference |
|---|---|---|---|---|---|---|
| kNN-MFA | Antitubercular (Tubulin Inhibition) | 0.954 | 0.681 | 136.9 | Electron-withdrawing, ionic, and hydrophobic groups | researchgate.net |
| 3D-QSAR (Atom-based) | ADAMTS-5 Inhibition | 0.983 | - | - | Pharmacophore (AARRR.4144) features | researchgate.net |
| Multiple Linear Regression | Antibacterial ( Bacillus subtilis ) | 0.835 | 0.780 | - | E3s (3D-MoRSE descriptor), HATS6e (GETAWAY descriptor) | isca.in |
| 3D-QSAR (CoMFA/CoMSIA) | Herbicidal | - | - | - | Steric, electrostatic, hydrophobic, H-bond donor/acceptor | nih.gov |
Computational methods, particularly molecular docking, are essential tools for elucidating the binding modes and interaction mechanisms of this compound derivatives with their biological targets. mdpi.comresearchgate.net These in-silico techniques simulate the interaction between a ligand (the hydrazide derivative) and a receptor (a target protein), providing valuable insights into the binding affinity and the specific molecular forces that stabilize the ligand-receptor complex. researchgate.net This knowledge is fundamental for structure-based drug design.
Molecular docking studies have been widely applied to understand how these compounds inhibit key enzymes in pathogens. mdpi.com For example, in the context of antifungal activity, derivatives have been docked against lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis. mdpi.com Similarly, for antibacterial action, bacterial topoisomerase IV has been used as a target. mdpi.com These studies reveal crucial interactions, such as hydrogen bonds between the hydrazide moiety and amino acid residues in the active site of the enzyme. mdpi.com For instance, the nitrogen atoms of the pyridine ring and the hydrazide group are often identified as key hydrogen bond donors or acceptors. mdpi.com
Beyond predicting binding modes, computational tools like Swiss-ADME and ProTox II are used to predict the pharmacokinetic and toxicity profiles of newly designed compounds. orientjchem.org These platforms calculate a range of properties, including absorption, distribution, metabolism, and excretion (ADME) parameters, as well as potential toxicity. orientjchem.org For a series of designed isoniazid-based pyridazinone derivatives, properties such as oral absorption, blood-brain barrier penetration, and inhibition of cytochrome P450 enzymes were predicted. orientjchem.org This preliminary screening helps to prioritize the synthesis of compounds with favorable drug-like properties and lower potential for adverse effects. orientjchem.org
The table below presents a sample of predicted ADME and toxicity data for designed isoniazid-based pyridazinone (IBP) derivatives, showcasing the role of computational tools in early-stage drug discovery.
Table 2: Predicted Pharmacokinetic and Toxicity Properties of Isoniazid-Based Pyridazinone (IBP) Derivatives
| Compound ID | Predicted Oral Absorption (%) | Blood-Brain Barrier (BBB) Permeant | P-gp Substrate | CYP2C9 Inhibitor | LD₅₀ (mg/kg) | Toxicity Class | Reference |
|---|---|---|---|---|---|---|---|
| IBP4 | 77.3 - 87.39 | Yes | No | No | 500-1000 | 4 | orientjchem.org |
| IBP16 | 77.3 - 87.39 | Yes | No | No | 500-1000 | 4 | orientjchem.org |
| IBP19 | 77.3 - 87.39 | No | No | No | 500-1000 | 4 | orientjchem.org |
| IBP21 | 77.3 - 87.39 | No | No | No | 500-1000 | 4 | orientjchem.org |
| IBP22 | 77.3 - 87.39 | No | No | No | 500-1000 | 4 | orientjchem.org |
Molecular Interactions and Biological Mechanisms in Vitro Focus
Molecular Mechanisms of Antimicrobial Action (In Vitro)
Pyridine-2-carboxylic acid hydrazide, also known as picolinohydrazide, and its derivatives have been the subject of in vitro studies to determine their antimicrobial properties. The core structure, an isomer of the well-known antitubercular drug isoniazid (B1672263), allows for a range of chemical modifications, leading to compounds with varying degrees of activity against bacteria and fungi. Research indicates that the hydrazide moiety is often crucial for biological activity, potentially acting as a site for coordination with metal ions or interaction with biological targets.
In vitro evaluations of this compound have demonstrated a narrow spectrum of antibacterial activity, showing selectivity towards mycobacteria over other bacterial types. nih.gov While its activity is generally modest, its derivatives and metal complexes often exhibit enhanced potency.
One study systematically evaluated the parent compound against various bacterial strains. The results indicated weak activity against Mycobacterium tuberculosis and poor activity against a panel of other Gram-positive and Gram-negative bacteria, confirming its high selectivity for mycobacteria. nih.gov Derivatives, however, show a broader range of activity. For instance, (E)-N'-(2,4-dichlorobenzylidene)picolinohydrazide showed activity against Mycobacterium smegmatis, with zones of inhibition ranging from 12 mm to 18 mm depending on the concentration. jconsortium.com
The antimicrobial action is significantly enhanced upon chelation with metal ions. This enhancement is often explained by Tweedy's chelation theory, which posits that complexation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This allows for easier penetration through the lipid membrane of the microorganism, thereby increasing biological activity. mdpi.com For example, metal complexes of isatinpicolinohydrazone, a derivative of picolinohydrazide, have been proven to be effective growth-inhibiting agents in vitro. researchgate.net
Table 1: In Vitro Antibacterial Activity of this compound and its Derivatives
| Compound | Bacterial Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| This compound | Mycobacterium tuberculosis H37Rv | MIC | >100 µg/mL | nih.gov |
| (E)-N'-(2,4-dichlorobenzylidene)picolinohydrazide | Mycobacterium smegmatis | Zone of Inhibition | 18 mm (at 100 µg) | jconsortium.com |
| Picolinohydrazide Derivative 57 | Mycobacterium tuberculosis | MIC | Similar to reference compound | nih.gov |
| Copper Complex of a Benzohydrazide Analog | Staphylococcus aureus | MIC | 8 µg/mL | mdpi.com |
| Copper Complex of a Benzohydrazide Analog | Bacillus subtilis | MIC | 8 µg/mL | mdpi.com |
| Copper Complex of a Benzohydrazide Analog | Escherichia coli | MIC | 32 µg/mL | mdpi.com |
Beyond its antibacterial properties, this compound and its derivatives have been investigated for antifungal activity. The parent compound itself has been found to possess modest, specific antifungal properties. A notable in vitro finding is its activity against the opportunistic yeast Cryptococcus neoformans. nih.gov
Derivatives of this compound have shown more pronounced and broader-spectrum antifungal effects, particularly against various Candida species. N-(benzylidene)imidazo[1,2-a]this compound derivatives, for example, were evaluated for their anticandidal activities against several strains, including Candida albicans and Candida glabrata. science.govresearchgate.net As with antibacterial action, metal complexation can also enhance antifungal potency. mdpi.com
Table 2: In Vitro Antifungal Activity of this compound and its Derivatives
| Compound | Fungal Species | Activity Measurement | Result | Source |
|---|---|---|---|---|
| This compound | Cryptococcus neoformans | MIC | 62.5 µg/mL | nih.gov |
| N-(benzylidene)imidazo[1,2-a]this compound derivatives | Candida albicans | MIC | Activity Investigated | science.govresearchgate.net |
| N-(benzylidene)imidazo[1,2-a]this compound derivatives | Candida glabrata | MIC | Activity Investigated | science.govresearchgate.net |
| Copper Complex of a Benzohydrazide Analog | Candida albicans | MIC | 16 µg/mL | mdpi.com |
The precise molecular mechanisms of this compound are not as extensively elucidated as those of its 4-isomer, isoniazid. However, several pathways have been proposed based on its chemical structure and the observed activity of its derivatives.
One proposed mechanism, particularly for its antimycobacterial action, involves the inhibition of mycolic acid synthesis. An in silico docking study of a picolinohydrazide derivative showed potential interaction with mycolic acid synthase, suggesting a mechanism analogous to that of isoniazid. jconsortium.com The N-N bond common in hydrazide compounds is often a key bioactive center, enabling efficient binding to biological enzymes. researchgate.net
A more general mechanism, applicable to both antibacterial and antifungal activity, is the chelation of metal ions essential for pathogen survival. The structure of picolinohydrazide makes it an effective chelating agent for transition metal ions. The resulting metal complexes show enhanced antimicrobial activity, which is attributed to their increased lipophilicity and ability to disrupt normal cellular processes by interfering with metalloenzymes. mdpi.com This suggests that the compound may exert its effect by depriving the microbial cell of essential metal cofactors required for enzymatic reactions.
Elucidation of Enzyme Inhibition Mechanisms (In Vitro)
The hydrazide functional group is known to interact with various enzymes, and derivatives of this compound have been specifically studied as enzyme inhibitors in vitro.
Hydrazide-containing compounds have long been recognized as potential inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. In vitro studies on derivatives of this compound have confirmed this inhibitory potential.
A study investigating eugenol-based derivatives, including an N'-acetyl picolinohydrazide derivative, evaluated their inhibitory activity against human MAO-A and MAO-B. nih.govresearchgate.net The results demonstrated that these compounds act as inhibitors, with some showing considerable potency and selectivity. This suggests that the picolinohydrazide scaffold can be a valuable template for designing MAO inhibitors.
Table 3: In Vitro MAO Inhibition by a Picolinohydrazide Derivative
| Compound | Enzyme | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Source |
|---|---|---|---|---|
| N′-(2-(4-allyl-2-methoxyphenoxy)acetyl)picolinohydrazide (Compound 17) | hMAO-A | 13.92 ± 0.051 | 0.40 | nih.gov |
| N′-(2-(4-allyl-2-methoxyphenoxy)acetyl)picolinohydrazide (Compound 17) | hMAO-B | 34.43 ± 0.083 | - | nih.gov |
While the pyridine (B92270) scaffold is present in some known topoisomerase inhibitors, in vitro studies specifically demonstrating the inhibition of topoisomerase enzymes by this compound are not extensively reported in the scientific literature. Although some chemical databases may classify picolinohydrazide as a potential topoisomerase inhibitor, dedicated enzymatic assays and detailed mechanistic studies to confirm this activity are limited. ambeed.com Therefore, its role as a direct topoisomerase inhibitor remains to be experimentally validated.
Other Enzyme Systems (In Vitro)
Beyond well-documented targets, this compound and its derivatives have been investigated for their inhibitory effects on other enzyme systems in vitro. Analogs of pyridine-2-carboxylic acid have demonstrated inhibitory activity against α-amylase and carboxypeptidase A. nih.gov Notably, di-2-pyridylketone 2-pyridine carboxylic acid hydrazone (DPPCAH) and its copper complex have shown a degree of inhibition against type II topoisomerase, which may contribute to their antitumor activities. nih.gov This interaction with topoisomerase, an enzyme crucial for managing DNA topology during replication and transcription, suggests a mechanism of action that involves interference with DNA metabolic processes. nih.gov
Research into related structures, such as pyridine-2-carboxamides, has identified potent inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a target in immunotherapy. nih.gov While not a direct study of the hydrazide, this highlights the potential of the pyridine-2-carboxylic acid scaffold to interact with kinase enzymes. The inhibitory action of these compounds is often linked to their ability to chelate metal ions essential for enzyme function or to interact directly with active site residues.
| Compound/Analog | Enzyme System | Observed Effect | Reference |
|---|---|---|---|
| Pyridine-2-carboxylic acid analogs | α-amylase | Inhibitory Activity | nih.gov |
| Pyridine-2-carboxylic acid analogs | Carboxypeptidase A | Inhibitory Activity | nih.gov |
| Di-2-pyridylketone 2-pyridine carboxylic acid hydrazone (DPPCAH) and its Cu(II) complex | Type II Topoisomerase | Inhibitory Activity | nih.gov |
Studies on Molecular Interactions with Cellular Components (In Vitro)
The biological activity of this compound is closely linked to its interactions with fundamental cellular components. In vitro studies have focused on its engagement with DNA, its capacity to modulate reactive oxygen species, and the significant biological consequences of its metal-chelating properties.
This compound derivatives and their metal complexes have been shown to interact with DNA through various mechanisms. Molecular docking studies predict that these compounds can bind to DNA, with interactions often occurring in the minor groove. cmjpublishers.comnih.gov The binding is typically spontaneous, as indicated by negative Gibbs free energy values in binding studies. cmjpublishers.com For instance, certain 4,6-dihydrazone pyrimidine derivatives containing a pyridine moiety have been observed to insert their pyrimidine groups between DNA base pairs, with the pyridine ring extending toward the grooves. mdpi.com The nitrogen atoms on the hydrazone and pyridine components can form hydrogen bonds with DNA residues, stabilizing the interaction. mdpi.com
A key aspect of the biological mechanism of this compound derivatives is their involvement in the generation of reactive oxygen species (ROS). The iron(II) and copper(II) complexes of di-2-pyridylketone 2-pyridine carboxylic acid hydrazone (DPPACH) have been identified as redox-active species. nih.gov In vitro assays confirm their ability to generate ROS, suggesting that this oxidative stress may be a primary mediator of their antitumor activity. nih.gov The generation of ROS can induce cellular damage, particularly to DNA and proteins, leading to apoptosis. Some hydrazide compounds have been shown to induce cell apoptosis specifically through the generation of ROS and the subsequent activation of signal transduction pathways. mdpi.com This redox activity is often linked to the metal-chelating properties of the hydrazide, where the resulting metal complex participates in redox cycling to produce species like superoxide radicals and hydrogen peroxide.
The hydrazide moiety (–(CO)–NH–N=) is a powerful chelating agent, and this property is central to the biological activity of this compound. nih.gov It readily forms stable complexes with various transition metal ions, including cobalt(II), nickel(II), and copper(II). nih.govresearchgate.net This chelation significantly alters the molecule's biological properties. A common observation is that the metal complexes exhibit enhanced antimicrobial activity compared to the parent hydrazide ligand. nih.govresearchgate.netmdpi.com This increased activity is often attributed to the lipophilic nature of the metal complexes, which facilitates their transport across microbial cell membranes. nih.gov
The chelation process involves coordination of the metal ion through the carbonyl oxygen and the amide nitrogen atoms. nih.gov Once inside the cell, the metal ion can disrupt normal cellular processes. researchgate.net Moreover, the chelation can facilitate redox activity, as seen with iron. The derivative DPPACH was found to mobilize iron from ferritin, contributing to the redox activity of the labile iron pool, a mechanism that can lead to oxidative stress and cell death. nih.gov
| Metal Ion | Compound/Complex | Observed Biological Effect (In Vitro) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Co(II), Ni(II), Cu(II) | Pyridine-2-carboxylic acid N′-(4-chloro-benzoyl)-hydrazide complexes | Enhanced antibacterial and antifungal activity | Increased lipophilicity of the complex enhances membrane permeability. | nih.gov |
| Fe(II) | Di-2-pyridylketone 2-pyridine carboxylic acid hydrazone (DPPACH) | Mobilization of iron from ferritin, increased ROS generation | Contribution to the redox activity of the labile iron pool. | nih.gov |
| Cu(II) | Di-2-pyridylketone 2-pyridine carboxylic acid hydrazone (DPPACH) complex | Enhanced antitumor activity, ROS generation | Formation of a redox-active complex that induces oxidative stress. | nih.gov |
Structure-Mechanism Relationships for Biological Activity (In Vitro)
The biological mechanisms of this compound are intrinsically linked to its molecular structure. The key structural components—the pyridine ring, the carboxylic acid derivative, and the hydrazide linker—each play a crucial role in its interactions with biological targets.
The hydrazide-hydrazone linker (–(CO)–NH–N=CH–) is fundamental to many of the observed activities. mdpi.com This group provides the crucial nitrogen and oxygen donor atoms for metal chelation, a primary driver of enhanced antimicrobial and cytotoxic effects. nih.gov The planarity and electron density of this linker also facilitate interactions with biomolecules like DNA. cmjpublishers.com
The pyridine ring itself is a key pharmacophore. nih.gov As a bioisostere of a benzene ring, its nitrogen atom modulates physicochemical properties like lipophilicity and hydrogen bonding capacity, which can enhance binding to enzyme active sites or DNA grooves. nih.gov The position of the nitrogen atom is critical; the 2-position, adjacent to the carboxylic acid hydrazide group, creates an effective bidentate or tridentate chelation site.
Substitutions on the pyridine ring or on an attached aryl group can significantly modify activity. For example, in studies of related pyridine derivatives, the presence and position of electron-donating groups (like -OH or -OMe) or electron-withdrawing groups can enhance or diminish antiproliferative activity. nih.gov The addition of bulky groups may hinder binding and reduce activity, while halogens can modulate both electronic properties and lipophilicity. mdpi.comnih.gov This relationship underscores the potential for rational design, where modifying specific parts of the this compound scaffold can fine-tune its mechanism of action, whether it be enhancing metal chelation for ROS generation, optimizing shape for DNA groove binding, or improving fit within an enzyme's active site. nih.govmdpi.com
Applications in Advanced Materials and Analytical Chemistry
Utilization as Precursors for Material Synthesis
The reactivity of the hydrazide group, particularly its ability to condense with carbonyl compounds, makes pyridine-2-carboxylic acid hydrazide a valuable precursor in the synthesis of advanced materials. This reactivity allows for its incorporation into larger, more complex molecular and macromolecular structures.
This compound and its isomers are key starting materials for creating functionalized polymers and scaffolds. The primary route involves the reaction of the hydrazide group (-CONHNH₂) with various aldehydes or ketones. This condensation reaction forms a hydrazone linkage (-CONHN=CH-), effectively connecting the pyridine-hydrazide unit to other molecules. jconsortium.com This process is fundamental to synthesizing a variety of hydrazide-hydrazone derivatives which can act as monomers or cross-linking agents in polymerization reactions. jconsortium.com
By reacting the hydrazide with di-aldehydes or di-ketones, it is possible to build polymer chains. The resulting polymers incorporate the pyridine (B92270) and hydrazone groups directly into the polymer backbone. These embedded functional groups can impart specific properties to the polymer, such as the ability to chelate metal ions, which is useful for applications in catalysis or environmental remediation. The pyridine moiety, in particular, is known to enhance drug permeability and address protein binding issues, suggesting the potential for these polymers in biomedical applications. mdpi.com Research on the related compound isoniazid (B1672263) (pyridine-4-carboxylic acid hydrazide) has shown that its Schiff base derivatives readily form complexes with various transition metals, indicating the potential for creating metallopolymers with interesting magnetic and optical properties. ekb.egresearchgate.net
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to assemble molecules into well-defined, higher-order structures. This compound and its parent acid, picolinic acid, are excellent building blocks for this "bottom-up" approach to material design. researchgate.net The combination of a hydrogen bond donor (the carboxylic acid or hydrazide N-H) and a hydrogen bond acceptor (the pyridine nitrogen) within the same molecule facilitates the formation of robust and predictable intermolecular connections.
A recurring and highly stable hydrogen-bonding pattern known as the "carboxylic acid-pyridine supramolecular synthon" is often the driving force in the self-assembly of these molecules. nih.gov This involves a strong O-H···N hydrogen bond between the carboxylic acid of one molecule and the pyridine nitrogen of another. Studies on the closely related pyridine-2,6-dicarboxylic acid show that these interactions can create one-dimensional, ribbon-like supramolecular chains in the solid state. researchgate.netnih.gov These assemblies can be further engineered; for instance, by using an oriented external electric field, it's possible to reversibly switch the hydrogen bonding, allowing for the controlled assembly and disassembly of 2D cocrystals on a surface. rsc.org The ability to tune the structural properties of these assemblies by modifying the molecular building blocks or external conditions opens up possibilities for creating novel materials with specific functions for electronics and nanotechnology. nih.govresearchgate.net
Applications in Analytical Chemistry
In analytical chemistry, this compound and its derivatives are utilized for their ability to react selectively and sensitively with specific analytes, particularly metal ions, and for their utility in chromatographic separations.
The structure of this compound is well-suited for chelating metal ions, making it and its derivatives effective reagents for colorimetric or fluorimetric detection. scielo.br The synthesis of Schiff bases by reacting the hydrazide with aldehydes or ketones yields ligands that can bind to metal ions, often resulting in a distinct color change or a change in fluorescence intensity. ekb.egjconsortium.com
Derivatives of the pyridine-2-carboxylic acid framework have been successfully developed as highly selective chemosensors. For example, a sensor based on pyridine-2,6-dicarboxamide has been used for the fluorescent detection of Fe³⁺ and Hg²⁺ ions. niscpr.res.in Similarly, pyridine-2,6-dicarboxylic acid itself has been employed as a "turn-off" fluorescent sensor for Cu(II) ions in aqueous media. nih.gov The addition of the target metal ion quenches the natural fluorescence of the sensor molecule through complex formation. nih.gov Schiff base complexes derived from the isomeric isoniazid have been synthesized with a wide array of metal ions, including vanadium, manganese, cobalt, nickel, copper, zinc, and cadmium, demonstrating the broad applicability of this class of compounds in metal ion coordination and detection. ekb.eg
| Sensor Compound Family | Target Ion(s) | Detection Method | Detection Limit (LOD) | Source |
|---|---|---|---|---|
| Pyridine-2,6-dicarboxamide derivative | Fe³⁺ | Fluorescence Quenching | 0.49 µM | niscpr.res.in |
| Pyridine-2,6-dicarboxamide derivative | Hg²⁺ | Fluorescence Quenching | 0.0066 µM | niscpr.res.in |
| Pyridine-2,6-dicarboxylic acid (PDA) | Cu²⁺ | Fluorescence Quenching ("Turn-off") | Not Specified | nih.gov |
| Pyridine derivative | Cr²⁺, Co²⁺, Cu²⁺ | Fluorometric Response | Not Specified | mdpi.com |
| Isoniazid Schiff base | V, Mn, Co, Ni, Cu, Cd, Zn, Hg | Complex Formation | Not Specified | ekb.eg |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. Pyridine-2-carboxylic acid (picolinic acid) and its isomers are polar, ionizable compounds that can be effectively separated using specialized HPLC methods. helixchrom.com One successful approach utilizes a mixed-mode chromatography column that combines reversed-phase and cation-exchange mechanisms. helixchrom.com This technique can effectively separate the three isomers of pyridinecarboxylic acid (picolinic, nicotinic, and isonicotinic acid), which often have very similar retention behaviors on standard columns. helixchrom.com
Beyond the analysis of the compound itself, its parent acid (picolinic acid) is used as a derivatizing agent to facilitate the analysis of other molecules, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net Derivatization is the process of chemically modifying an analyte to enhance its detection or separation. For instance, steroids can be converted into their picolinoyl esters. This modification improves their chromatographic properties and, more importantly, enhances their ionization efficiency for mass spectrometry detection, leading to a much more sensitive and reliable analysis. researchgate.net
| Parameter | Condition | Source |
|---|---|---|
| Column | Coresep 100 mixed-mode reversed-phase cation-exchange | helixchrom.com |
| Mobile Phase | 5% Acetonitrile (ACN) with 0.1% phosphoric acid in water | helixchrom.com |
| Detection | UV at 255 nm | helixchrom.com |
| Principle | Separates isomers by exploring small differences in their hydrophobic and ionic properties. | helixchrom.com |
Future Research Directions and Emerging Areas in the Chemistry of Pyridine 2 Carboxylic Acid Hydrazide
The chemical compound pyridine-2-carboxylic acid hydrazide, also known as picolinic acid hydrazide, continues to be a molecule of significant interest due to its versatile structure. This structure, which combines a pyridine (B92270) ring with a hydrazide functional group, provides a rich platform for new discoveries. Future research is poised to expand upon its known properties, venturing into novel synthetic pathways, advanced coordination chemistry, and the creation of sophisticated functional materials.
Q & A
Q. What are the standard synthetic routes for pyridine-2-carboxylic acid hydrazide and its derivatives?
this compound is typically synthesized via hydrazide formation from pyridine-2-carbonyl chloride and substituted hydrazines. For example, reactions with 4-chloro-benzoic acid hydrazide yield N-substituted derivatives through condensation under reflux in ethanol . Advanced derivatives, such as Schiff bases, are prepared by reacting the hydrazide with aldehydes or ketones under nitrogen atmosphere, followed by treatment with reagents like Lawesson’s reagent for thiadiazole formation . Key steps include solvent selection (e.g., chloroform, dichloromethane), temperature control (reflux vs. room temperature), and spectroscopic validation (IR, elemental analysis).
Q. How can researchers characterize the coordination behavior of this compound with transition metals?
The ligand acts as a neutral bidentate donor via the carbonyl oxygen (C=O) and imine nitrogen (C=N). Characterization involves:
- Infrared (IR) spectroscopy : Shift in ν(C=O) from ~1680 cm⁻¹ (free ligand) to lower frequencies (1600–1650 cm⁻¹) upon metal coordination .
- Molar conductance : Low conductance values (<20 S cm² mol⁻¹) confirm non-electrolytic complexes .
- Thermogravimetric analysis (TGA) : Determines hydration states and thermal stability of metal complexes .
- Magnetic susceptibility : Octahedral geometry for Co(II)/Ni(II) (μ ~ 2.8–3.5 BM) vs. square planar for Cu(II) (μ ~ 1.7–2.1 BM) .
Q. What methodologies are used to evaluate the antimicrobial activity of this compound complexes?
- Agar well diffusion/broth dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans).
- Minimum Inhibitory Concentration (MIC) : Compare ligand vs. metal complexes; enhanced activity in complexes is often attributed to increased lipophilicity and improved membrane penetration .
- Control assays : Use standard drugs (e.g., ampicillin) to benchmark efficacy .
Advanced Research Questions
Q. How do solvent and terminal ligands influence the magnetic anisotropy of dinuclear Dy(III) complexes containing this compound derivatives?
Solvent coordination (e.g., DMF, i-PrOH, H₂O) significantly impacts relaxation dynamics in single-molecule magnets (SMMs). For [Dy₂(ovph)₂Cl₂(solvent)₂] complexes:
- Magnetic susceptibility vs. temperature : Analyze χMT plots to assess exchange interactions (ferromagnetic coupling in asymmetric Dy₂ systems) .
- AC susceptibility measurements : Determine energy barriers (Ueff) from Arrhenius plots; e.g., replacing DMF with i-PrOH increases Ueff from 58 K to 98 K due to reduced quantum tunneling .
- Ab initio calculations : Predict ligand field effects and anisotropy axes using CASSCF/NEVPT2 methods .
Q. What strategies resolve contradictions in spectroscopic data when interpreting metal-ligand binding modes?
Discrepancies in IR or UV-vis data may arise from ambiguous donor site assignments. Resolve via:
- Comparative analysis : Contrast spectra of free ligand vs. metal complexes. For example, ν(N–H) disappearance confirms deprotonation upon coordination .
- X-ray crystallography : Definitive structural elucidation (e.g., bond lengths and angles) .
- DFT calculations : Simulate vibrational spectra and electronic transitions to validate experimental observations .
Q. How can this compound derivatives be functionalized for catalytic or biomimetic applications?
- Schiff base formation : React with 2-pyridinecarboxaldehyde to create unsymmetrical ligands for catalytic oxidation studies (e.g., catechol oxidase mimics) .
- Active ester intermediates : Couple with amino acids or peptides via EDC/HOBt activation for bioactivity screening .
- Solvent-free synthesis : Employ green chemistry approaches (e.g., microwave-assisted reactions) to reduce side products .
Methodological Considerations
- Spectral validation : Always cross-reference IR, NMR, and mass spectrometry data with computational models to confirm structural integrity .
- Batch consistency : Replicate synthetic protocols under inert atmospheres (N₂/Ar) to avoid oxidation byproducts .
- Ethical compliance : Adhere to biosafety protocols for antimicrobial testing, including proper disposal of bioactive complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
